molecular formula C18H20N2O3 B2567973 3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1024363-35-6

3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2567973
CAS RN: 1024363-35-6
M. Wt: 312.369
InChI Key: MZHZXQZDOOYFCI-UHFFFAOYSA-N
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Description

3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analogs

  • Synthesis and Structural Analog Development : One notable application of compounds related to 3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is in the synthesis and development of structural analogs. For instance, Tröger's base and its analogs have been synthesized for various applications, including as inhibitors of thromboxane A2 synthetase (Johnson et al., 1993).

Medicinal Chemistry and Drug Development

  • Potential in Medicinal Chemistry : Compounds with structural similarities to 3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one are explored for their potential in medicinal chemistry. For example, the synthesis of benzomorphan-related compounds and their derivatives for potential pharmacological applications has been a topic of research (Bosch et al., 1980).

Chemical Synthesis and Reactions

  • Chemical Synthesis and Reactions : The compound and its related structures are used in various chemical syntheses and reactions. Studies have been conducted on the synthesis of diazabenzobicyclo[3.3.1]nonane system derivatives, which is indicative of the compound's utility in complex chemical synthesis processes (Shiotani et al., 1967).

Photophysical Properties

  • Study of Photophysical Properties : Research into the photophysical properties of porphyrazines with annulated diazepine rings, which are structurally related to the compound , highlights the potential for applications in materials science and molecular engineering (Tarakanov et al., 2011).

Enzyme Inhibition and Biological Applications

  • Enzyme Inhibition and Biological Relevance : The structural analogs of 3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one are studied for their potential as enzyme inhibitors and other biological applications. For instance, the study of imidazotetrazines for antitumor properties illustrates the broader scope of research in this area (Stevens et al., 1984).

Coordination Chemistry

  • Coordination Chemistry : The coordination chemistry involving Schiff-base ligands, which can be related to the structure of the compound, is another area of application. This includes the generation of inorganic/organic coordination polymers, which are of interest in materials science and catalysis (Dong et al., 2000).

properties

IUPAC Name

11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-6-15(12(2)23-11)18(22)19-8-13-7-14(10-19)16-4-3-5-17(21)20(16)9-13/h3-6,13-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHZXQZDOOYFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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